Branched Acyl Chain and Lipophilicity
Teicoplanin A2-4 is structurally distinguished from its analogs by its branched anteiso-C11:0 acyl moiety, which is specifically increased during fermentation upon addition of isoleucine or leucine to the culture medium [1]. In contrast, T-A2-1 contains a linear C10:1 acyl chain, T-A2-3 contains a linear C10:0 chain, T-A2-2 contains an iso-C10:0 chain, and T-A2-5 contains an iso-C11:0 chain [1]. This specific branching pattern is directly correlated with the compound's lipophilicity ranking: lipophilicity increases from A2-1 to A2-5, with A2-4 occupying an intermediate position that translates into distinct pharmacokinetic parameters [2].
| Evidence Dimension | Acyl side chain structure (defining molecular identity and lipophilicity) |
|---|---|
| Target Compound Data | Branched anteiso-C11:0 acyl moiety |
| Comparator Or Baseline | A2-1: linear C10:1; A2-3: linear C10:0; A2-2: iso-C10:0; A2-5: iso-C11:0 |
| Quantified Difference | Chain length and branching pattern differ, ranking A2-4 intermediate in the A2-1 to A2-5 lipophilicity gradient |
| Conditions | Fermentation-derived structural analysis; confirmed by MS and NMR characterization of isolated components |
Why This Matters
The unique branched anteiso-C11:0 acyl chain defines A2-4‘s exact molecular identity, making this specific compound indispensable for analytical method validation, structure confirmation, and studies correlating side-chain structure with biological activity.
- [1] Borghi A, et al. Factors affecting the normal and branched-chain acyl moieties of teicoplanin components produced by Actinoplanes teichomyceticus. J Gen Microbiol. 1991;137(3):587-592. doi: 10.1099/00221287-137-3-587. View Source
- [2] Bernareggi A, et al. Pharmacokinetics of individual components of teicoplanin in man. J Pharmacokinet Biopharm. 1990;18(6):525-543. doi: 10.1007/BF01073937. View Source
